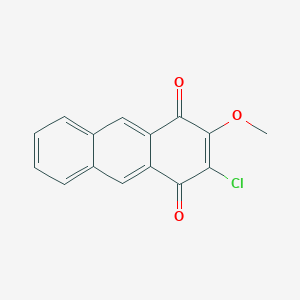

2-Chloro-3-methoxyanthracene-1,4-dione

Beschreibung

2-Chloro-3-methoxyanthracene-1,4-dione is an anthraquinone derivative characterized by a planar anthracene core substituted with chloro (-Cl) and methoxy (-OCH₃) groups at the 2- and 3-positions, respectively. Anthraquinones are renowned for their diverse applications in pharmaceuticals, dyes, and organic electronics due to their redox-active quinoid systems and extended π-conjugation . The chloro and methoxy substituents modulate its electronic properties, enhancing polarity and intermolecular interactions, which influence crystallinity and biological activity.

Eigenschaften

CAS-Nummer |

103876-01-3 |

|---|---|

Molekularformel |

C15H9ClO3 |

Molekulargewicht |

272.68 g/mol |

IUPAC-Name |

2-chloro-3-methoxyanthracene-1,4-dione |

InChI |

InChI=1S/C15H9ClO3/c1-19-15-12(16)13(17)10-6-8-4-2-3-5-9(8)7-11(10)14(15)18/h2-7H,1H3 |

InChI-Schlüssel |

WXWGTEWXTWRBGY-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=O)C2=CC3=CC=CC=C3C=C2C1=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methoxyanthracene-1,4-dione typically involves the functionalization of anthracene derivatives. One common method is the bromination of anthracene followed by substitution reactions to introduce the chlorine and methoxy groups. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, followed by nucleophilic substitution with methanol and a chlorinating agent such as thionyl chloride .

Industrial Production Methods

Industrial production of 2-Chloro-3-methoxyanthracene-1,4-dione may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-3-methoxyanthracene-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.

Substitution: The chlorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like sodium methoxide (NaOCH₃) and thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted anthracenes, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-Chloro-3-methoxyanthracene-1,4-dione has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.

Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a subject of interest in biological research.

Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating infections and cancer.

Wirkmechanismus

The mechanism of action of 2-Chloro-3-methoxyanthracene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It also generates reactive oxygen species (ROS) that induce oxidative stress and damage cellular components, leading to cell death. These mechanisms contribute to its antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Naphthoquinone Derivatives

The naphthoquinone derivative 2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione shares the 1,4-dione backbone and chloro substituent with the target compound. Key differences include:

- Aromatic System : Anthracene (three fused benzene rings) vs. naphthalene (two fused rings), leading to greater π-conjugation and stability in the anthracene derivative .

- Substituents: The methoxy group in the target compound may enhance electron-donating effects compared to the 4-methylanilino group in the naphthoquinone analog.

- Crystallinity: The naphthoquinone derivative exhibits planar geometry with N–H⋯O hydrogen bonds stabilizing its crystal lattice . Anthracene derivatives typically display denser π-stacking due to larger aromatic systems.

Pyran-2,4-dione Derivatives

Compounds like bis-(β-enamino-pyran-2,4-dione) feature a smaller heterocyclic core but retain the 2,4-dione motif. Key contrasts include:

- Dipole Moments : Pyran-2,4-diones (e.g., compound 2a ) exhibit higher polarity (dipole moment = 5.23 D) than anthracene derivatives, where methoxy and chloro groups likely create a moderate dipole .

- Intermolecular Interactions : H∙∙∙H (40–50%) and O∙∙∙H (15–20%) contacts dominate in pyran-diones, while anthracene derivatives may prioritize π∙∙∙π stacking and halogen bonding (Cl∙∙∙O/N) .

Functional Analogues: Imidazolidin-2,4-diones

Imidazolidin-2,4-diones (e.g., IM-3 , IM-7 ) share the 2,4-dione moiety but feature a five-membered heterocyclic ring. Comparisons include:

- Synthetic Routes: Imidazolidin-diones are synthesized via Strecker reactions (70–74% yields) using amino acids and aryl isocyanates . Anthracene derivatives likely require Friedel-Crafts or Ullmann coupling for substitution.

- Biological Activity: IM-3 and IM-7 show CNS and cardiovascular effects, respectively, attributed to aryl substituents .

Electronic and Spectroscopic Properties

- NMR Shifts: Pyran-diones show strong correlation (R² = 0.93–0.94) between experimental and DFT-calculated ¹H/¹³C NMR shifts . Anthracene derivatives may exhibit downfield shifts for quinoid carbons (δ 180–190 ppm) and upfield shifts for methoxy protons (δ 3.8–4.0 ppm).

- DFT Calculations : Pyran-diones exhibit polar structures (e.g., 2a : μ = 5.23 D), while anthracene derivatives may have lower polarity due to symmetric substituents .

Data Tables

Table 1. Structural and Electronic Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.